![molecular formula C17H17NO6S B1394475 2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1269442-63-8](/img/structure/B1394475.png)
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
The compound appears to contain an acetoxy group , which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3. It differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, acetoxy groups can be introduced into a molecule from an alcohol (in effect protecting the alcohol by acetylation). This can be done using acetyl halide, such as acetyl chloride in the presence of a base like triethylamine .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
A study detailed the synthesis of Schiff’s bases and thiazolidine-4-ones derivatives from coumarin compounds, highlighting their significant antioxidant activity. The antioxidant efficacy of these compounds was assessed through the phosphomolybdenum method, demonstrating excellent antioxidant potential in comparison with ascorbic acid for derivatives containing two hydroxyl groups on the phenyl ring. Preliminary investigations also touched on their cytotoxic and antifungal activities (Čačić et al., 2010).
Antimicrobial Activity
Another research effort synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, leading to a range of new compounds. These synthesized compounds underwent evaluation for antimicrobial activity, showcasing a methodical approach to developing potential antimicrobial agents (Čačić et al., 2006).
Design and Synthesis for Antibacterial Activity
Research focused on the design and synthesis of thiazolidin-4-ones based on coumarin acetic acid derivatives, aiming for antibacterial applications. The structural elucidation of the products relied on comprehensive analytical techniques, setting the stage for future antibacterial activity screening (Čačić et al., 2009).
Biological Evaluation
A novel series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This study exemplifies the potential of these compounds in addressing antimicrobial resistance (Patel et al., 2012).
Quantum Chemical Studies
New coumarins were synthesized and characterized, with quantum chemical studies conducted to describe their molecular orbitals and spatial characteristics. This research provides insight into the chemical properties and potential applications of these compounds in various fields (Al-Amiery et al., 2016).
Propriétés
IUPAC Name |
2-(6-acetyloxy-4-oxochromen-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-8(19)24-9-4-5-12-10(6-9)13(20)11(7-23-12)15-18-14(16(21)22)17(2,3)25-15/h4-7,14-15,18H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFPHYYANJHODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C(C2=O)C3NC(C(S3)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
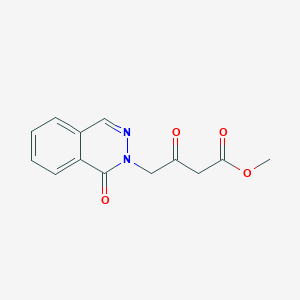
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
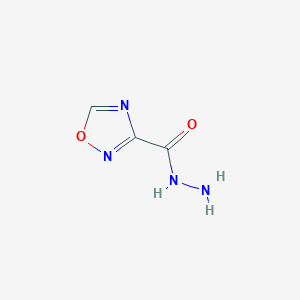
![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)
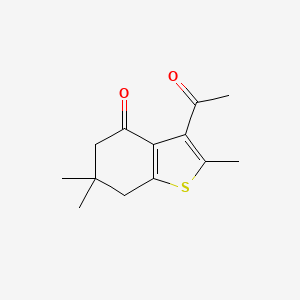
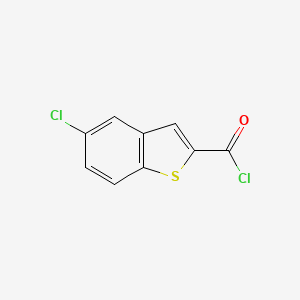
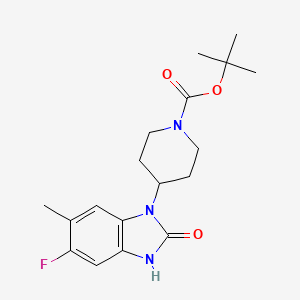
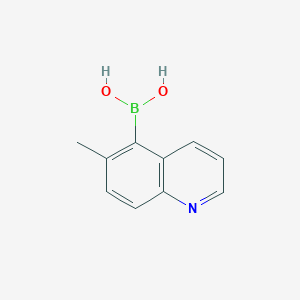
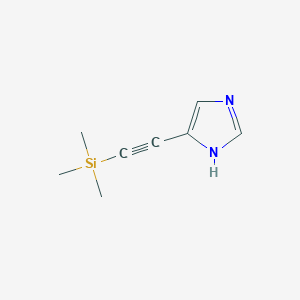
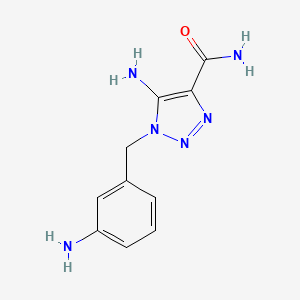
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)